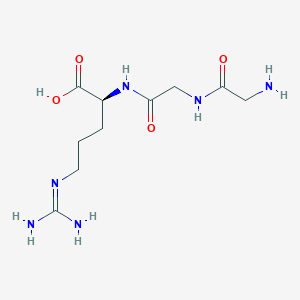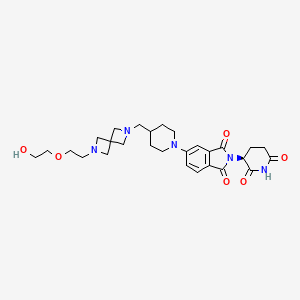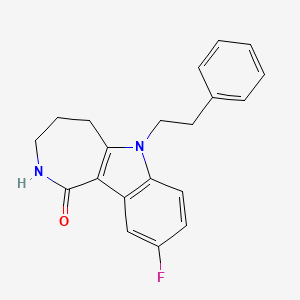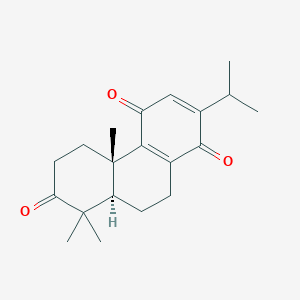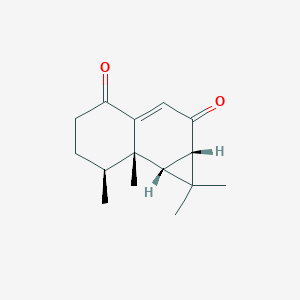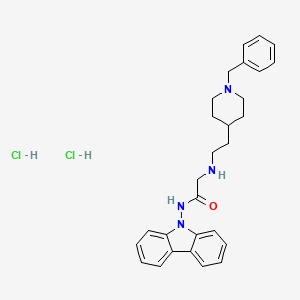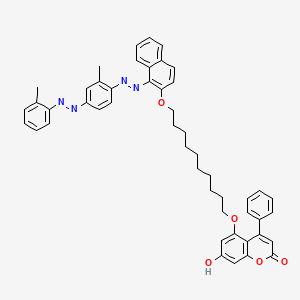
VcMMAE-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VcMMAE-d8, also known as MC-Val-Cit-PAB-MMAE-d8, is an isotope of VcMMAE. It is a drug-linker conjugate used in antibody-drug conjugates (ADCs) with potent antitumor activity. The compound consists of monomethyl auristatin E (MMAE), a tubulin inhibitor, linked via the lysosomally cleavable dipeptide valine-citrulline (vc). This structure allows for targeted delivery of the cytotoxic agent to cancer cells, minimizing damage to healthy cells .
Méthodes De Préparation
The synthesis of VcMMAE-d8 involves several steps:
Linker Synthesis: The valine-citrulline linker is synthesized using standard peptide coupling reactions.
Drug Conjugation: Monomethyl auristatin E is conjugated to the valine-citrulline linker through a maleimide-thiol reaction.
Isotope Labeling: Deuterium atoms are introduced into the structure to create the deuterated version, this compound.
Industrial production methods involve large-scale peptide synthesis and conjugation techniques, ensuring high purity and yield of the final product .
Analyse Des Réactions Chimiques
VcMMAE-d8 undergoes several types of chemical reactions:
Hydrolysis: The valine-citrulline linker is cleaved by lysosomal enzymes, releasing monomethyl auristatin E inside the target cells.
Reduction: The disulfide bonds in the antibody-drug conjugate can be reduced, leading to the release of the drug.
Substitution: The maleimide group can undergo substitution reactions with thiol-containing compounds.
Common reagents used in these reactions include reducing agents like dithiothreitol and enzymatic catalysts like cathepsin .
Applications De Recherche Scientifique
VcMMAE-d8 is widely used in scientific research, particularly in the development of antibody-drug conjugates for cancer therapy. Its applications include:
Chemistry: Studying the stability and reactivity of drug-linker conjugates.
Biology: Investigating the cellular uptake and intracellular processing of antibody-drug conjugates.
Medicine: Developing targeted cancer therapies with reduced side effects.
Industry: Producing high-purity antibody-drug conjugates for clinical trials and therapeutic use
Mécanisme D'action
VcMMAE-d8 exerts its effects through the following mechanism:
Targeting: The antibody component of the conjugate binds to specific antigens on the surface of cancer cells.
Internalization: The conjugate is internalized by the cancer cell through endocytosis.
Release: Inside the lysosome, the valine-citrulline linker is cleaved by cathepsin, releasing monomethyl auristatin E.
Action: Monomethyl auristatin E inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cell
Comparaison Avec Des Composés Similaires
VcMMAE-d8 is compared with other similar compounds such as:
VcMMAE: The non-deuterated version of this compound, which has similar antitumor activity but different pharmacokinetic properties.
H32-DM1: Another antibody-drug conjugate with a different linker and drug, showing varying efficacy and stability.
SGN-35: A clinically approved antibody-drug conjugate with a similar mechanism of action but different molecular targets
This compound is unique due to its deuterated structure, which can provide advantages in stability and metabolic profiling .
Propriétés
Formule moléculaire |
C68H105N11O15 |
|---|---|
Poids moléculaire |
1324.7 g/mol |
Nom IUPAC |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[(2S)-3-methyl-1-oxo-1-[[(2S)-2,3,4,4,4-pentadeuterio-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-1-oxo-3-(trideuteriomethyl)butan-2-yl]amino]butan-2-yl]carbamate |
InChI |
InChI=1S/C68H105N11O15/c1-15-43(8)59(51(92-13)38-55(83)78-37-23-27-50(78)61(93-14)44(9)62(85)71-45(10)60(84)47-24-18-16-19-25-47)76(11)66(89)57(41(4)5)75-65(88)58(42(6)7)77(12)68(91)94-39-46-29-31-48(32-30-46)72-63(86)49(26-22-35-70-67(69)90)73-64(87)56(40(2)3)74-52(80)28-20-17-21-36-79-53(81)33-34-54(79)82/h16,18-19,24-25,29-34,40-45,49-51,56-61,84H,15,17,20-23,26-28,35-39H2,1-14H3,(H,71,85)(H,72,86)(H,73,87)(H,74,80)(H,75,88)(H3,69,70,90)/t43-,44+,45+,49-,50-,51+,56-,57-,58-,59-,60+,61+/m0/s1/i4D3,5D3,41D,57D |
Clé InChI |
NLMBVBUNULOTNS-OOJKOBQJSA-N |
SMILES isomérique |
[2H][C@@](C(=O)N(C)[C@@H]([C@@H](C)CC)[C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O |
SMILES canonique |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![trisodium;[(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-[(E)-but-2-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B12382637.png)
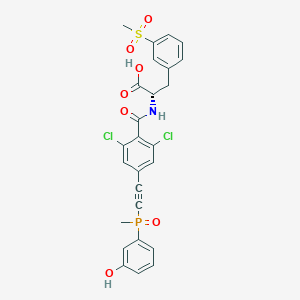
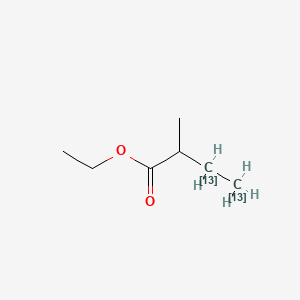

![N-(1-[1,1-di(pyridin-2-yl)ethyl]-6-{1-methyl-6-oxo-5-[(piperidin-4-yl)amino]-1,6-dihydropyridin-3-yl}-1H-indol-4-yl)ethanesulfonamide](/img/structure/B12382674.png)
![2-[[(2S)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;tetrahydrochloride](/img/structure/B12382678.png)
